omega-Hydroxytetracosanoate

Description

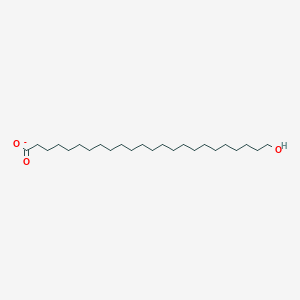

Structure

2D Structure

Properties

Molecular Formula |

C24H47O3- |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

24-hydroxytetracosanoate |

InChI |

InChI=1S/C24H48O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)27/h25H,1-23H2,(H,26,27)/p-1 |

InChI Key |

OVBKVWSHXDCSTK-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCO |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Association with Suberin in Plant Tissues

Omega-hydroxytetracosanoate is a major monomeric constituent of suberin, a lipophilic biopolymer that acts as a barrier against water loss and pathogen invasion. oup.comnih.gov Suberin is primarily composed of polyaliphatic and polyaromatic domains, with omega-hydroxy acids being a key part of the aliphatic polyester (B1180765) structure. nih.govresearchgate.net Studies on cork suberin have revealed that omega-hydroxyacids are the predominant suberin monomers. researchgate.net In Arabidopsis, 24-hydroxytetracosanoate is specifically highlighted as a major ω-hydroxy fatty acid in the suberin of the seed coat's outer integument. oup.com The synthesis of these very-long-chain omega-hydroxyacids is essential for the proper formation of the suberin polyester in both roots and seeds. nih.gov

Distribution in Plant Cell Walls and Epidermal Barriers

The plant cell wall is a complex structure composed of cellulose, hemicellulose, pectin, and proteins, providing structural support and protection. nih.govnih.govmdpi.com Suberin, containing this compound, is deposited on the inner side of the primary cell wall in certain tissues, reinforcing these protective capabilities. oup.comresearchgate.net This localization within the cell wall is critical for forming an effective epidermal barrier. researchgate.net The epidermal barrier in plants, much like in human skin, relies on a complex lipid matrix to prevent uncontrolled water loss and protect against external stressors. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org The presence of long-chain fatty acids and their derivatives within these barriers is a conserved strategy for creating a hydrophobic, protective layer. nih.govmcfp.jo

Biosynthesis and Enzymatic Pathways

Omega-Oxidation Pathway as a Metabolic Route

Omega-oxidation (ω-oxidation) serves as an alternative metabolic pathway to the more common beta-oxidation. wikipedia.org Unlike beta-oxidation, which occurs in the mitochondria, ω-oxidation takes place primarily in the endoplasmic reticulum of liver and kidney cells. vaia.comallen.in This pathway typically handles medium-chain fatty acids (10-12 carbons) but gains importance for the metabolism of very-long-chain fatty acids or when beta-oxidation is impaired. wikipedia.orgmicrobenotes.com The process begins with the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group of the fatty acid. wikipedia.orgfrontiersin.org

The initial and rate-limiting step in the ω-oxidation pathway is the introduction of a hydroxyl (-OH) group onto the terminal methyl carbon (the ω-carbon) of a fatty acid. wikipedia.orgmicrobenotes.compsiberg.com This hydroxylation reaction is catalyzed by a specific group of enzymes and requires molecular oxygen and NADPH as a co-substrate. wikipedia.orgpsiberg.com For a 24-carbon saturated fatty acid like tetracosanoic acid, this enzymatic action results in the formation of its hydroxylated derivative, omega-hydroxytetracosanoate. This reaction converts a non-polar methyl group into a more polar hydroxyl group, which is the first step in making the fatty acid more water-soluble for further metabolism or excretion. nih.gov

Following the initial hydroxylation, the newly formed ω-hydroxy fatty acid undergoes two subsequent oxidation steps. nih.gov First, the terminal hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase enzyme. wikipedia.orgpsiberg.com Immediately following, this aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, a reaction that uses NAD+ as a cofactor. wikipedia.org The final product of this three-step sequence is a dicarboxylic acid, a fatty acid with a carboxyl group at both ends of its hydrocarbon chain. wikipedia.orgallen.innih.gov In the case of this compound, these steps would convert it first to 24-oxotetracosanoic acid and finally to tetracosanedioic acid. These resulting dicarboxylic acids can then be further metabolized through beta-oxidation from either end of the molecule. psiberg.comnih.gov

Identification and Characterization of Key Enzymatic Systems

The critical hydroxylation step in ω-oxidation is performed by a specific class of enzymes known as cytochrome P450 monooxygenases.

The enzymes responsible for catalyzing the addition of a hydroxyl group to the terminal carbon of fatty acids are primarily members of the cytochrome P450 (CYP) superfamily, specifically those within the CYP4 family. allen.inwikipedia.orgtandfonline.com These enzymes are hemoproteins located in the endoplasmic reticulum. vaia.comallen.in The CYP4 family acts as the major fatty acid ω-hydroxylases, playing roles in catabolizing excess fatty acids to prevent cellular toxicity and producing bioactive metabolites. tandfonline.comnih.gov

In humans, the enzymes primarily responsible for fatty acid ω-hydroxylation belong to the CYP4A and CYP4F subfamilies. wikipedia.orgfrontiersin.org These enzymes are crucial for metabolizing a range of fatty acids and their derivatives. frontiersin.orgnih.gov

CYP4A11 : This enzyme is considered the principal lauric acid (a medium-chain fatty acid) ω-hydroxylase in the human liver. nih.govuniprot.org While its highest activity is toward medium-chain fatty acids, CYP4A11 can also hydroxylate longer-chain fatty acids, including myristic, palmitic, oleic, and arachidonic acids. uniprot.orgwiley.com It participates in the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid, a molecule involved in blood pressure regulation. uniprot.orgmdpi.com

CYP4F2 : Identified as a major arachidonic acid ω-hydroxylase in the human liver and kidney, CYP4F2 demonstrates a higher specificity for arachidonic acid compared to CYP4A11. wiley.com Crucially, along with CYP4F3B, CYP4F2 has been identified as a key enzyme in the ω-oxidation of very-long-chain fatty acids (VLCFAs). wiley.comnvkc.nl It displays a high affinity for saturated VLCFAs, making it physiologically relevant for the initial hydroxylation of substrates like tetracosanoic acid. nvkc.nl CYP4F2 also metabolizes other important biological molecules, including leukotriene B4 and vitamin E. wiley.comwikipedia.org

CYP4F3 : The CYP4F3 gene produces two main variants, CYP4F3A (found in leukocytes) and CYP4F3B (found in the liver), through alternative splicing. wiley.com CYP4F3A is specific for the inflammatory mediator leukotriene B4. wiley.com Like CYP4F2, CYP4F3B is a key enzyme in the ω-hydroxylation of VLCFAs in human liver microsomes, showing a high affinity for these long-chain substrates. wiley.comnvkc.nl Members of the CYP4F subfamily are also involved in inactivating pro-inflammatory eicosanoids, highlighting their role in resolving inflammation. nih.gov

| Enzyme | Primary Substrates | Key Functions | References |

|---|---|---|---|

| CYP4A11 | Medium-chain fatty acids (e.g., Lauric acid), Arachidonic acid | Major hepatic lauric acid ω-hydroxylase; production of 20-HETE. | nih.govuniprot.orgwiley.com |

| CYP4F2 | Arachidonic acid, Very-long-chain fatty acids (VLCFAs), Leukotriene B4 | Major hepatic arachidonic acid ω-hydroxylase; key enzyme for VLCFA ω-oxidation. | wiley.comnvkc.nlwikipedia.org |

| CYP4F3B | Very-long-chain fatty acids (VLCFAs), Arachidonic acid, Leukotriene B4 | Key enzyme for VLCFA ω-oxidation in the liver. | nih.govwiley.comnvkc.nl |

In the plant kingdom, fatty acid ω-hydroxylation is essential for the biosynthesis of protective biopolymers like cutin and suberin. nih.govaocs.org The enzymes catalyzing this reaction predominantly belong to the CYP86 clan of cytochrome P450s, particularly the CYP86A and CYP86B subfamilies. nih.govwiley.com

CYP86A1 : This enzyme was one of the first plant fatty acid ω-hydroxylases to be cloned and characterized from Arabidopsis thaliana. nih.govnih.gov It functions as a fatty acid ω-hydroxylase, primarily acting on fatty acids with chain lengths of less than 20 carbons, such as C16 and C18 fatty acids. mdpi.comfrontiersin.org CYP86A1 is a key enzyme in the synthesis of aliphatic suberin monomers in roots, where it is specifically expressed. nih.govmdpi.com

CYP86B1 : Also identified in Arabidopsis, CYP86B1 is a fatty acid hydroxylase specifically involved in the biosynthesis of suberin monomers. nih.govoup.com Unlike CYP86A1, CYP86B1 is required for the ω-hydroxylation of very-long-chain fatty acids (VLCFAs). nih.govnih.gov Studies on cyp86b1 mutants showed a significant reduction in C22 and C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids in both root and seed coat suberin. nih.govoup.com This demonstrates that CYP86B1 is the specific enzyme responsible for hydroxylating VLCFAs like tetracosanoic acid (C24) in plants as part of the suberin production pathway. mdpi.comnih.gov

| Enzyme | Primary Substrates | Biological Process | References |

|---|---|---|---|

| CYP86A1 | C16-C18 Fatty Acids | Biosynthesis of suberin monomers in roots. | nih.govmdpi.comfrontiersin.org |

| CYP86B1 | Very-long-chain fatty acids (VLCFAs), specifically C22 and C24 | Biosynthesis of VLCFA-derived suberin monomers in roots and seeds. | nih.govoup.comnih.gov |

Role of Alcohol Dehydrogenases in Sequential Oxidation

Once the initial omega-hydroxylation has occurred, forming an ω-hydroxy fatty acid, the newly introduced alcohol group is targeted by alcohol dehydrogenases (ADH). wikipedia.orgwikipedia.org These enzymes facilitate the conversion of the primary alcohol into an aldehyde. wikipedia.orgmpbio.com This is an essential oxidation step in the metabolic pathway. wikipedia.org

Specifically, Class III alcohol dehydrogenases are noted for their ability to catalyze the oxidation of long-chain primary alcohols, including omega-hydroxy fatty acids. uniprot.orgebi.ac.uk For instance, the enzyme can oxidize 20-hydroxy-eicosatetraenoic acid (20-HETE) into its corresponding aldehyde, 20-oxoarachidonate. uniprot.org The reaction involves nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a coenzyme, which is reduced to NADH. wikipedia.orgmpbio.com This process is a crucial intermediate step before the final oxidation to a dicarboxylic acid. wikipedia.org

Function of Aldehyde Dehydrogenases in Terminal Oxidation

The aldehyde intermediate generated by alcohol dehydrogenase is the substrate for the final oxidative step, which is catalyzed by aldehyde dehydrogenases (ALDH). wikipedia.orgnih.gov These enzymes oxidize the fatty aldehyde to a carboxylic acid, resulting in the formation of a dicarboxylic acid. nih.govasm.org

The fatty aldehyde dehydrogenase (FALDH) enzyme, also known as ALDH3A2, is particularly important in this terminal oxidation. wikipedia.orgnih.gov It is responsible for the NAD(P)+-dependent oxidation of a wide variety of long-chain aliphatic aldehydes into their corresponding fatty acids. wikipedia.orgnih.gov This reaction is essentially irreversible. nih.gov The ALDH3A2 enzyme can act on saturated and unsaturated aldehydes with chain lengths ranging from 6 to 24 carbons. wikipedia.org This function is central to the metabolism of lipids, including those undergoing ω-oxidation. nih.govasm.orgnih.gov In humans, ALDH3A2 is a membrane-associated protein found in the liver, where it carries out this vital conversion. wikipedia.org

Substrate Specificity and Precursor Molecules in Omega-Hydroxylation

The biosynthesis of this compound begins with the action of ω-hydroxylases on specific fatty acid precursors. The efficiency and outcome of this initial reaction are governed by the substrate specificity of the enzymes involved.

Tetracosanoate (B1234217) (Lignoceric Acid) as a Direct Precursor

This compound is the 24-hydroxy derivative of tetracosanoic acid (also known as lignoceric acid). nih.gov This directly implies that tetracosanoic acid (C24:0) serves as the immediate precursor for its formation via omega-hydroxylation. This very-long-chain saturated fatty acid is targeted by specific ω-hydroxylases that introduce a hydroxyl group at the terminal (omega) carbon. In plants like Arabidopsis thaliana, 24-hydroxytetracosanoate is a major component of suberin, a lipophilic barrier in the cell wall. nih.govmsu.edu The presence of this compound points to active biosynthetic pathways utilizing tetracosanoate as a substrate. nih.gov

Long-Chain Fatty Acid Substrates for ω-Hydroxylases

The enzymes responsible for omega-hydroxylation, primarily members of the cytochrome P450 (CYP) superfamily, exhibit specificity towards the chain length of their fatty acid substrates. wikipedia.orgfrontiersin.org Different CYP families metabolize fatty acids of varying lengths.

| CYP Family | Typical Substrate Chain Length | Research Findings |

| CYP4A | Medium-chain (C10-C16) | Preferentially ω-hydroxylates medium-chain fatty acids. wikipedia.org Lauric acid (C12) is often an optimal substrate for enzymes like CYP4A1. nih.gov |

| CYP4F | Long-chain (C18-C20) & Very-long-chain (C22-C26) | Members like CYP4F2 and CYP4F3B ω-hydroxylate very-long-chain fatty acids, including those from C22 to C26. wikipedia.org They are also involved in the degradation of docosanoic acid (C22) and hexacosanoic acid (C26). uniprot.org |

| CYP86A1 (Plant) | Medium to Long-chain (up to C18) | In Arabidopsis, this enzyme is involved in suberin biosynthesis but shows strong chain-length specificity, likely not acting on fatty acids longer than C20 in vivo. oup.com |

| CYP704B1 (Plant) | Long-chain | Demonstrated to catalyze the ω-hydroxylation of long-chain fatty acids and is essential for sporopollenin (B1173437) synthesis in pollen. nih.gov |

While some ω-hydroxylases are specific to medium or long-chain fatty acids, enzymes within the CYP4F family are capable of hydroxylating the very-long-chain fatty acids, including tetracosanoate (C24), to produce compounds like this compound. wikipedia.orguniprot.org

Metabolic Roles and Cellular Integration

Contribution to Suberin Polyester (B1180765) Formation in Plants

Omega-hydroxytetracosanoate is a crucial very-long-chain fatty acid (VLCFA) that serves as a fundamental building block for suberin, a complex lipophilic polyester found in the cell walls of specific plant tissues. frontiersin.orgresearchgate.net Suberin is deposited in layers, such as the root endodermis, exodermis, and periderm (the outer layer of bark), as well as in seed coats and wound-healing tissues. frontiersin.orgfrontiersin.org Its primary function is to form a protective barrier that regulates the movement of water and solutes and defends the plant against environmental stresses. frontiersin.orgpnas.org

The biosynthesis of suberin monomers, including this compound, involves a series of enzymatic steps. The process begins with the synthesis of long-chain fatty acids, which are then elongated to produce VLCFAs. nih.gov Cytochrome P450 monooxygenases play a critical role in the final modification steps. Specifically, enzymes from the CYP86B subfamily, such as CYP86B1 in Arabidopsis thaliana, are responsible for the omega-hydroxylation of C22 and C24 fatty acids, producing omega-hydroxy-docosanoate and this compound, respectively. frontiersin.orgnih.gov These hydroxylated monomers are essential for the construction of the suberin polymer. frontiersin.org

Suberin is structurally characterized as a heteropolymer with two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain. pnas.orgfrontiersin.org this compound is a key component of the poly(aliphatic) domain. nih.govfrontiersin.org This domain is essentially a polyester network composed of long-chain aliphatic monomers, primarily α,ω-dicarboxylic acids and ω-hydroxyacids, with chain lengths typically ranging from C16 to C24. researchgate.netnih.gov

The bifunctional nature of ω-hydroxyacids like this compound is essential for polymerization. The carboxyl group at one end of the molecule (the alpha position) and the hydroxyl group at the other end (the omega position) allow it to form ester linkages with other monomers, creating an extended polyester chain. frontiersin.org These aliphatic monomers are linked together and to a glycerol (B35011) backbone, forming a complex, three-dimensional matrix that constitutes the characteristic lamellar structure of suberin seen in electron microscopy. researchgate.netfrontiersin.org The presence of C24 VLCFA derivatives, including this compound, is particularly noted in the suberin of seed coats in plants like Arabidopsis. nih.gov

A critical feature of suberin's structure is the covalent linkage between its poly(aliphatic) and poly(phenolic) domains. pnas.org this compound plays a direct role in bridging these two domains through esterification with aromatic compounds, most notably ferulic acid (a hydroxycinnamic acid). pnas.orgnih.gov

Research has identified a specific class of enzymes, ω-hydroxyacid hydroxycinnamoyltransferases, that catalyze this crucial connection. pnas.orgnih.gov These enzymes transfer feruloyl-CoA to the omega-hydroxyl group of an aliphatic monomer like this compound. This creates a feruloyl ester of the ω-hydroxyacid. pnas.orgresearchgate.net This linkage is vital, as the ferulate moiety can then be incorporated into the poly(phenolic) domain, which is thought to be anchored to the primary cell wall. pnas.org Therefore, the esterification of this compound with ferulate acts as a molecular rivet, tethering the hydrophobic aliphatic polyester to the more rigid aromatic matrix and the surrounding cell wall structure. pnas.org Studies on mutants lacking the specific transferase enzyme show a significant reduction in suberin-associated ferulate, which is accompanied by a corresponding decrease in ω-hydroxy aliphatic monomers, confirming the stoichiometric relationship between these components. nih.gov

The precise composition of the suberin polymer, including the integration of this compound, is fundamental to its function in maintaining cell wall integrity and acting as a protective barrier. frontiersin.orgmdpi.com Suberized cell layers are largely impermeable to water and provide a robust defense against water loss, uncontrolled ion uptake, and pathogen invasion. frontiersin.orgfrontiersin.orgfrontiersin.org

The long, hydrophobic aliphatic chain of this compound contributes significantly to the water-repellent nature of the suberin barrier. frontiersin.org Genetic studies have provided direct evidence for this role. For instance, Arabidopsis mutants with defects in the CYP86B1 gene, which is required for the synthesis of C24 ω-hydroxyacids, exhibit a severely altered suberin composition and a defective lamellar structure. mdpi.com These changes have direct physiological consequences, leading to increased water loss through the root periderm and heightened sensitivity to salt stress due to unregulated sodium uptake. mdpi.complos.org This demonstrates that the presence of very-long-chain monomers like this compound is not merely structural but is essential for the biomechanical and physicochemical properties that allow suberin to function as an effective apoplastic barrier, thereby ensuring the integrity and protective capacity of the cell wall under environmental stress. frontiersin.orgmdpi.com

Participation in Very-Long-Chain Fatty Acid Turnover and Degradation

Once synthesized and incorporated into the suberin polymer, this compound becomes part of a highly stable macromolecular structure. The turnover of suberin is generally slow, reflecting its role as a long-lasting protective barrier. mdpi.com Studies on wound-induced suberization in potato tubers indicated no significant turnover of aliphatic monomers within the first 72 hours of their deposition, suggesting that these components are not readily recycled by the plant once polymerized. mdpi.com

However, suberin is not entirely inert and can be degraded, a process that is particularly important for root adaptive responses and the decomposition of plant matter in soil. nih.govtulane.edu The degradation of the suberin polymer, which would release monomers like this compound, is carried out by specific enzymes. Recent research has identified a family of GDSL-domain proteins (GELPs) that are key players in both the polymerization and degradation of suberin. nih.gov This suggests a dynamic system where the plant can remodel suberized layers when necessary, such as during lateral root emergence. nih.gov In the broader ecosystem, microorganisms in the soil also produce enzymes, such as cutinases, that can break down suberin and other plant polyesters, releasing constituent fatty acids. researchgate.net

Intersection with Other Lipid Metabolic Pathways

The metabolism of this compound is interconnected with other major lipid pathways in the cell, most notably beta-oxidation.

This compound is a product of the omega-oxidation (ω-oxidation) pathway, which acts on very-long-chain fatty acids. researchgate.net This pathway is often considered a minor catabolic route compared to beta-oxidation but becomes more significant when beta-oxidation is impaired. researchgate.net The ω-oxidation pathway itself does not fully break down the fatty acid but prepares it for subsequent degradation.

The process involves three main steps:

Hydroxylation : The terminal methyl group (the ω-carbon) of a fatty acid (in this case, tetracosanoic acid) is hydroxylated to form an ω-hydroxy fatty acid (this compound). researchgate.net

Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde.

Oxidation to Carboxylic Acid : The aldehyde group is further oxidized to a carboxyl group, yielding an α,ω-dicarboxylic acid (tetracosanedioic acid). researchgate.net

This resulting dicarboxylic acid is the key link to the beta-oxidation pathway. The dicarboxylic acid can then be activated to its CoA ester and enter the peroxisomal beta-oxidation pathway for catabolism. nih.govnih.gov Beta-oxidation can proceed from either carboxyl end of the molecule, progressively shortening the carbon chain by two-carbon units (acetyl-CoA) with each cycle. nih.gov This metabolic link ensures that very-long-chain fatty acids that are hydroxylated at the omega position can ultimately be channeled into mainstream energy metabolism. researchgate.netnih.gov

Formation of Dicarboxylic Acid Intermediates

The conversion of ω-hydroxytetracosanoate to its corresponding dicarboxylic acid is a critical step in the ω-oxidation pathway, an alternative route for fatty acid catabolism. This process occurs primarily in the endoplasmic reticulum and involves a sequential enzymatic oxidation of the terminal hydroxyl group. nih.govresearchgate.netresearchgate.net This pathway is particularly significant for very long-chain fatty acids (VLCFAs) and can serve as a compensatory mechanism when peroxisomal β-oxidation is compromised. researchgate.net

The formation of the dicarboxylic acid intermediate from ω-hydroxytetracosanoate proceeds through a generally accepted two-step enzymatic process following the initial ω-hydroxylation of tetracosanoic acid. researchgate.net

Oxidation to an Aldehyde: The first step involves the oxidation of the terminal hydroxyl group of ω-hydroxytetracosanoate to an aldehyde, forming 24-oxotetracosanoic acid. This reaction is catalyzed by a cytosolic long-chain alcohol dehydrogenase, which is dependent on the cofactor NAD+. researchgate.netnvkc.nl

Oxidation to a Carboxylic Acid: The intermediate aldehyde, 24-oxotetracosanoic acid, is then further oxidized to a carboxylic acid group. This reaction is carried out by a cytosolic long-chain aldehyde dehydrogenase, yielding the final product, tetracosanedioic acid (a C24 α,ω-dicarboxylic acid). researchgate.net

While the dehydrogenase-mediated pathway is well-established, some evidence also suggests that cytochrome P450 enzymes may directly mediate the further oxidation of the ω-hydroxy fatty acid to a dicarboxylic acid. researchgate.net Studies on human liver microsomes have shown that VLCFAs can be converted not only into ω-hydroxy fatty acids but are also further oxidized to dicarboxylic acids through reactions that appear to be mediated by cytochrome P450. researchgate.net Specifically, members of the CYP4F subfamily, such as CYP4F2 and CYP4F3B, have been identified as key enzymes in the initial ω-hydroxylation of VLCFAs like tetracosanoic acid and may also contribute to the subsequent oxidation steps. researchgate.netnvkc.nluniprot.org

In plants, the synthesis of α,ω-dicarboxylic acids is essential for the production of suberin, a protective biopolymer in the cell wall. nih.gov In Arabidopsis thaliana, the cytochrome P450 enzyme CYP86B1 is required for the synthesis of very long-chain ω-hydroxy acids and α,ω-dicarboxylic acids that are major components of root and seed suberin. msu.edu

The resulting very long-chain dicarboxylic acids, such as tetracosanedioic acid, are then typically transported to peroxisomes for degradation via β-oxidation. nih.govresearchgate.net This catabolic process shortens the carbon chain from both ends, producing shorter-chain dicarboxylic acids that can eventually enter the mitochondrial tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Genetic and Transcriptional Regulation

Regulation of ω-Hydroxylase Gene Expression

The expression of genes encoding ω-hydroxylases is a critical control point in the production of ω-hydroxytetracosanoate. This regulation occurs primarily at the level of transcription and is influenced by a complex interplay of transcription factors, signaling pathways, and environmental or developmental cues.

The transcriptional regulation of ω-hydroxylase genes, particularly those in the CYP4A and CYP4F subfamilies, involves several key transcription factors and regulatory elements in their promoter regions.

Peroxisome Proliferator-Activated Receptors (PPARs) : PPARα is a major regulator of the CYP4A subfamily of genes. researchgate.netwiley.comwiley.com Upon activation by ligands such as fatty acids or synthetic compounds like fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR). researchgate.net This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, including CYP4A genes, thereby activating their transcription. researchgate.net While PPREs are well-characterized in rodent CYP4A genes, their identification in human counterparts has been more challenging. wiley.com Nevertheless, studies have shown that fibrates can induce CYP4A11 mRNA expression in human hepatocytes, and overexpression of PPARα in cell lines increases CYP4A11/A22 expression, suggesting a conserved, albeit potentially different, regulatory mechanism. wiley.com

Hepatocyte Nuclear Factor 4 (HNF-4) : HNF-4 has been identified as a potential common regulator for the liver-specific expression of many CYP genes, including those from the CYP4 family. nih.gov A specific DNA motif, initially identified as HPF-1 and later found to be a functional HNF-4 binding site, is present in the promoters of numerous CYP genes. nih.gov HNF-4 can trans-activate promoters containing this site, indicating its role in the basal hepatic expression of these enzymes. nih.gov

Sterol Regulatory Element-Binding Protein (SREBP) : Statins have been shown to induce the expression of CYP4F2. nih.gov This induction is mediated by SREBP, a transcription factor that governs genes involved in cholesterol and fatty acid synthesis. nih.gov

Retinoic Acid Receptor (RAR) : The expression of CYP4A11 can be negatively regulated by all-trans retinoic acid (ATRA) through the activation of RAR. wiley.com This adds another layer of control, allowing for the downregulation of ω-hydroxylation in response to specific signaling molecules.

Plant-Specific Transcription Factors : In plants, the regulation of CYP86A genes, which encode fatty acid ω-hydroxylases involved in suberin biosynthesis, is controlled by different sets of transcription factors. For instance, in kiwifruit, the transcription factors AchnMYC2, AchnMYB41, and AchnMYB107, which are responsive to the plant hormone abscisic acid (ABA), have been shown to activate the promoter of AchnCYP86A1. frontiersin.org

A summary of key transcription factors involved in regulating ω-hydroxylase genes is presented in the table below.

| Transcription Factor | Target Gene Family | Function | Organism(s) |

| PPARα | CYP4A | Upregulation of gene expression in response to fatty acids and fibrates. researchgate.netwiley.comwiley.com | Mammals |

| HNF-4 | CYP2, CYP4 (putative) | Basal liver-specific expression. nih.gov | Mammals |

| SREBP | CYP4F2 | Induction of gene expression by statins. nih.gov | Humans |

| RAR | CYP4A11 | Downregulation of gene expression by retinoic acid. wiley.com | Humans |

| AchnMYC2, AchnMYB41, AchnMYB107 | CYP86A1 | Activation of gene expression in response to abscisic acid. frontiersin.org | Kiwifruit |

The expression of ω-hydroxylase genes is not static but is dynamically regulated by a variety of external and internal signals, ensuring that the production of ω-hydroxy fatty acids is appropriate for the developmental stage and environmental context.

Dietary Factors : High-fat diets have been shown to induce the expression of ω-hydroxylase genes. For example, a high-fat diet upregulates CYP4A11 expression in human hepatoma cells. medsciencegroup.com This response is part of a broader metabolic adaptation to handle fatty acid overload, where the ω-oxidation pathway becomes more active. wiley.com Fasting also induces hepatic lipid accumulation and can increase the expression of genes involved in ω-oxidation. medsciencegroup.com

Developmental Regulation : The expression of ω-hydroxylases can be tightly regulated during development. In rabbits, the expression of a specific prostaglandin (B15479496) ω-hydroxylase (P-450PG-omega) in the lung is dramatically induced during pregnancy and rapidly decreases after birth. pnas.org This induction occurs at the transcriptional level, with a corresponding increase in translatable mRNA. pnas.org In plants, the composition of suberin, which contains ω-hydroxy fatty acids, varies along the root axis, suggesting developmental regulation of the biosynthetic enzymes, including ω-hydroxylases. oup.com

Stress and Pathological Conditions : In plants, wounding and pathogen attack can stimulate the accumulation of abscisic acid (ABA), which in turn activates genes involved in suberin biosynthesis, including fatty acid ω-hydroxylases, as a defense mechanism. frontiersin.orgresearchgate.net In mammals, conditions like non-alcoholic fatty liver disease (NAFLD) are associated with increased expression of CYP4A genes. nih.govwiley.commedsciencegroup.com This upregulation is observed even when levels of the primary regulator, PPARα, are reduced, suggesting the involvement of alternative regulatory pathways in pathological states. wiley.com

Gender-Specific Expression : Some ω-hydroxylase genes exhibit sex-specific expression patterns. In mice, Cyp4a12a is male-specific and regulated by androgens, while Cyp4a14 is more highly expressed in females. nih.gov

Functional Genomics and Gene Manipulation Studies

To elucidate the precise physiological roles of ω-hydroxylases in the production of ω-hydroxytetracosanoate and other ω-hydroxy fatty acids, researchers have employed various functional genomics techniques, including gene knockout, knockdown, and overexpression strategies. These approaches allow for the direct investigation of the consequences of altered ω-hydroxylase activity.

Disrupting the function of specific ω-hydroxylase genes has provided significant insights into their roles in lipid metabolism and physiology.

Gene Knockout Studies :

Cyp4a14 Knockout Mice : The targeted deletion of the Cyp4a14 gene in mice has demonstrated its crucial role in the development of hepatic steatosis (fatty liver). pnas.org When fed a high-fat diet or a methionine and choline-deficient diet, cyp4a14 knockout mice showed significantly reduced liver lipid accumulation, inflammation, and fibrosis compared to wild-type mice. pnas.org This protective phenotype was associated with lower expression of the fatty acid translocase FAT/CD36, suggesting that CYP4A14 promotes hepatic fat accumulation by increasing fatty acid uptake. pnas.org

Cyp4f14 Knockout Mice : The disruption of the murine Cyp4f14 gene, an ortholog of human CYP4F2, resulted in severe impairments in vitamin E metabolism. nih.gov These knockout mice showed a dramatic reduction in the ω-hydroxylation of various vitamin E forms (tocopherols), leading to their accumulation in tissues. nih.gov This study identified CYP4F14 as the major vitamin E ω-hydroxylase in mice. nih.gov

Cyp2e1 Knockout Mice : While CYP2E1 is primarily a ω-1 hydroxylase, its knockout has revealed interplay with ω-hydroxylases. Cyp2e1 knockout mice are resistant to hepatic steatosis and fibrosis. medsciencegroup.com Interestingly, in some models of liver disease, the absence of CYP2E1 can lead to a compensatory increase in the expression of CYP4A genes. wiley.com

Gene Knockdown Approaches (RNA interference - RNAi) :

siRNA in Mammalian Cells : Small interfering RNA (siRNA) has been used to specifically knock down the expression of ω-hydroxylase genes in cell culture and in vivo. For example, siRNA targeting CYP4F2 is a tool used to study its function in metabolizing very long-chain fatty acids, with implications for diseases like X-linked adrenoleukodystrophy. scbt.com Similarly, siRNA targeting CYP4A11 is used to investigate its role in fatty acid metabolism. scbt.com Knockdown of CYP4F12 expression using siRNA in human hepatocytes confirmed its regulation by the pregnane (B1235032) X receptor (PXR). nih.gov

RNAi in Plants : In soybean, RNAi-mediated knockdown of two root-specific ω-hydroxylase genes, CYP86A37 and CYP86A38, in hairy root cultures led to a significant reduction in oxidized suberin monomers, particularly 18-hydroxy-oleic acid. cdnsciencepub.com This provided direct evidence for their function as fatty acid ω-hydroxylases in suberin biosynthesis. cdnsciencepub.com

Conversely, increasing the expression of ω-hydroxylase genes can reveal their capacity to influence metabolic pathways and cellular phenotypes.

CYP4A11 Overexpression in Cancer Cells : Overexpressing CYP4A11 in a non-small cell lung cancer cell line led to increased production of 20-HETE (the ω-hydroxylation product of arachidonic acid) and significantly enhanced cell invasion. frontiersin.org In a mouse xenograft model, tumors overexpressing CYP4A11 were larger and showed increased angiogenesis. frontiersin.org

Plant Overexpression Studies : In kiwifruit, transient overexpression of AchnCYP86A1 in Nicotiana benthamiana leaves confirmed its function as a fatty acid ω-hydroxylase, leading to the accumulation of ω-hydroxyacids. frontiersin.org Furthermore, overexpressing the transcription factors that regulate AchnCYP86A1 also resulted in elevated levels of ω-hydroxyacids and other suberin monomers. frontiersin.org

The table below summarizes key findings from gene manipulation studies.

| Gene | Organism/System | Manipulation | Key Phenotypic Outcome | Reference(s) |

| Cyp4a14 | Mouse | Knockout | Attenuation of diet-induced hepatic steatosis and fibrosis. pnas.org | pnas.org |

| Cyp4a14 | Mouse | Overexpression | Induces hepatic steatosis and upregulates FAT/CD36. pnas.org | pnas.org |

| Cyp4f14 | Mouse | Knockout | Impaired vitamin E metabolism and tissue accumulation of tocopherols. nih.gov | nih.gov |

| CYP4A11 | Human Lung Cancer Cells | Overexpression | Increased cell invasion and tumor angiogenesis. frontiersin.org | frontiersin.org |

| CYP86A37/38 | Soybean Hairy Roots | RNAi Knockdown | Reduction in suberin monomers, confirming role in suberin biosynthesis. cdnsciencepub.com | cdnsciencepub.com |

| AchnCYP86A1 | Nicotiana benthamiana | Overexpression | Accumulation of ω-hydroxyacids. frontiersin.org | frontiersin.org |

Systems Biology Approaches to Lipid Metabolic Gene Networks

The regulation of ω-hydroxytetracosanoate synthesis is not governed by single genes in isolation but is part of a complex and highly interconnected metabolic and regulatory network. nih.gov Systems biology provides a holistic framework to understand these complex interactions by integrating large-scale datasets from genomics, transcriptomics, proteomics, and lipidomics. nih.govnih.govresearchgate.net

Gene Co-expression Networks : By analyzing genome-wide transcript abundance, researchers can construct gene co-expression networks to identify modules of genes that are co-regulated and likely function in related pathways. nih.govoup.com In Brassica rapa, a genetical genomics approach identified co-expression networks and key regulatory "hub" genes associated with fatty acid composition. nih.govoup.com This type of analysis can reveal novel candidate genes and transcription factors that regulate the synthesis of specific fatty acids. Similar network analyses in soybean have identified modules of co-expressed genes highly associated with the content of oleic and linoleic acids during seed development. frontiersin.org

Integration of 'Omics' Data : A true systems-level understanding requires the integration of multiple layers of biological information. mpg.de This involves linking gene expression data (transcriptomics) with protein levels (proteomics) and, crucially, with the resulting lipid profiles (lipidomics). mpg.denih.gov For instance, untargeted lipidomics using mass spectrometry allows for the comprehensive quantification of hundreds of lipid species, including ω-hydroxy fatty acids, in biological samples. nih.gov By correlating changes in the lipidome with changes in the transcriptome, researchers can establish direct links between the expression of specific ω-hydroxylase genes and the abundance of their products. mpg.de

Computational and Metabolic Modeling : Computational modeling is an essential tool in systems biology for disentangling the complexity of lipid metabolism. frontiersin.org Flux balance analysis (FBA) and other constraint-based models can describe the flow of metabolites through the entire metabolic network. frontiersin.org More recently, specialized modeling approaches like SLIME (Split Lipids Into Measurable Entities) have been developed to better represent the complexity of lipid metabolism in genome-scale models. researchgate.net These models can be used to predict the effects of genetic perturbations (like a gene knockout) or environmental changes on the entire lipid metabolic network, providing testable hypotheses for further experimental work. The yeast Saccharomyces cerevisiae is often used as a model organism for developing and testing these approaches, as many fundamental aspects of lipid metabolism regulation are conserved between yeast and mammals. nih.gov

By applying these systems biology strategies, the scientific community is moving beyond the study of individual components to a more integrated understanding of how the entire network of genes, proteins, and metabolites works together to control the synthesis and physiological roles of lipids like ω-hydroxytetracosanoate. nih.govnih.gov

Advanced Research Methodologies

Lipidomics Approaches for Qualitative and Quantitative Analysis

Lipidomics, the large-scale study of lipids, provides a powerful framework for analyzing ω-hydroxytetracosanoate within the broader lipid profile of a biological sample. nih.gov This approach allows for both the identification (qualitative analysis) and measurement (quantitative analysis) of this specific fatty acid among a multitude of other lipid species. nih.govmdpi.comnih.gov

High-resolution mass spectrometry (HRMS) is a cornerstone of modern lipidomics, offering exceptional accuracy and sensitivity for detecting and identifying lipids like ω-hydroxytetracosanoate. measurlabs.combioanalysis-zone.comresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental compositions and the differentiation between molecules with similar nominal masses. bioanalysis-zone.com

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with mass spectrometry for lipid analysis. nih.gov It allows for the ionization of molecules directly from a liquid phase, which is particularly advantageous for analyzing complex mixtures. nih.gov In the context of ω-hydroxytetracosanoate, ESI-MS typically generates deprotonated molecules [M-H]⁻ in negative ion mode, providing a clear indication of the molecular weight. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of tandem mass spectrometry. nih.gov This hyphenated technique is highly effective for profiling complex lipid extracts. nih.govchromatographyonline.com LC separates the different lipid components of a sample before they enter the mass spectrometer. nih.gov Subsequent tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, which generates characteristic fragment patterns that aid in the structural elucidation and confident identification of specific lipids, including ω-hydroxytetracosanoate. nih.govnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and throughput. chromatographyonline.comspectroscopyonline.com

Recent studies have highlighted the use of LC-HRMS to detect novel classes of polyunsaturated, hydroxylated, ultra-long-chain fatty acids (ULCFAs), a category that includes derivatives of ω-hydroxytetracosanoate. nih.gov These methods allow for the creation of accurate-mass signatures for these molecules. nih.gov

Table 1: Key HR-MS Techniques for ω-Hydroxytetracosanoate Analysis

| Technique | Principle | Application for ω-Hydroxytetracosanoate | Key Advantages |

| ESI-MS | Soft ionization of molecules from a liquid solution. | Determination of molecular weight from the [M-H]⁻ ion. | Gentle ionization preserves the molecule. |

| LC-MS/MS | Separation by LC followed by MS/MS analysis. | Identification and quantification in complex biological mixtures. | High selectivity and sensitivity. nih.gov |

| UHPLC-HRMS | High-efficiency LC separation with high-resolution mass detection. | Comprehensive lipid profiling and discovery of novel ULCFAs. chromatographyonline.comnih.gov | Enhanced separation and accurate mass measurement. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including ω-hydroxytetracosanoate, particularly after their conversion into more volatile derivatives. nih.govetamu.eduscioninstruments.com This method is especially valuable for determining the monomeric composition of complex lipids. nih.govchromatographyonline.com

The process typically involves the following steps:

Hydrolysis: Complex lipids are broken down to release their constituent fatty acids.

Derivatization: The fatty acids, including ω-hydroxytetracosanoate, are chemically modified to increase their volatility. A common method is esterification to form fatty acid methyl esters (FAMEs).

Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase in the GC column. etamu.eduthermofisher.com

Detection: The separated components are ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum for each compound that can be used for identification by comparison to spectral libraries. etamu.edu

GC-MS provides excellent separation efficiency and sensitivity for quantifying long-chain fatty acids. nih.gov While electron impact (EI) ionization can cause extensive fragmentation, this can be useful for structural identification. nih.govnih.gov GC-MS is a preferred method for the quantitative analysis of fatty acid monomers. nih.govchromatographyonline.com

Table 2: Comparison of Mass Spectrometry Techniques for Fatty Acid Analysis

| Feature | LC-MS/MS | GC-MS |

| Sample State | Liquid | Gas (requires derivatization) |

| Ionization | Soft (e.g., ESI) | Hard (e.g., EI) |

| Typical Analytes | Intact lipids, less volatile compounds | Volatile derivatives (e.g., FAMEs) |

| Primary Use for ω-Hydroxytetracosanoate | Profiling in complex mixtures | Monomer composition analysis |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of ω-hydroxytetracosanoate, providing information about its chemical bonds, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of organic molecules like ω-hydroxytetracosanoate. numberanalytics.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule. numberanalytics.comresearchgate.net

1D NMR:

¹H NMR: Provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. numberanalytics.com For ω-hydroxytetracosanoate, characteristic signals would include those for the terminal hydroxyl group, the methylene (B1212753) groups of the long aliphatic chain, and the protons near the carboxylic acid group. nih.gov

¹³C NMR: Reveals the number and types of carbon atoms present. numberanalytics.com The spectrum of ω-hydroxytetracosanoate would show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the various methylene carbons in the chain. nih.gov

2D NMR: These experiments provide information about the connectivity between atoms. numberanalytics.comox.ac.uk

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity along the fatty acid chain. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. ox.ac.ukacs.org

Detailed NMR analysis allows for the unambiguous assignment of all proton and carbon signals in the ω-hydroxytetracosanoate molecule. nih.gov

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.govchemistrystudent.com When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. nih.govlibretexts.org

For ω-hydroxytetracosanoate, the IR spectrum would exhibit key absorption bands corresponding to its defining functional groups:

O-H stretch: A broad band indicating the presence of the hydroxyl (-OH) group from both the alcohol and the carboxylic acid.

C=O stretch: A strong, sharp band characteristic of the carbonyl group in the carboxylic acid.

C-H stretch: Bands corresponding to the stretching vibrations of the numerous C-H bonds in the long aliphatic chain. vscht.cz

IR spectroscopy serves as a valuable tool for confirming the presence of these key functional groups within the molecular structure. nih.govlibretexts.org

X-ray crystallography is a powerful technique that can determine the precise three-dimensional atomic structure of a molecule in its crystalline state. biologiachile.cl While obtaining a crystal of ω-hydroxytetracosanoate itself might be challenging, this method is invaluable for studying how this fatty acid interacts with enzymes. biologiachile.clnumberanalytics.com

By co-crystallizing an enzyme with its substrate (or a substrate analog like ω-hydroxytetracosanoate), researchers can obtain a high-resolution structure of the enzyme-substrate complex. numberanalytics.comnih.gov This provides a "snapshot" of the substrate bound within the enzyme's active site. numberanalytics.com Such structural information is critical for:

Understanding the catalytic mechanism of enzymes that metabolize ω-hydroxytetracosanoate. ucibio.pt

Identifying the specific amino acid residues in the active site that are involved in substrate binding and catalysis. numberanalytics.comnih.gov

Guiding the design of inhibitors or modulators of these enzymes. ucibio.pt

These structural analyses reveal the intricate network of interactions, such as hydrogen bonds and van der Waals forces, that govern the recognition and processing of ω-hydroxytetracosanoate by enzymes. nih.gov

Table 3: Spectroscopic and Crystallographic Data for Structural Analysis

| Technique | Information Provided | Application to ω-Hydroxytetracosanoate |

| NMR Spectroscopy | Complete chemical structure, atom connectivity. numberanalytics.comnih.gov | Elucidation of the carbon-hydrogen framework. nih.govacs.org |

| IR Spectroscopy | Presence of functional groups. nih.govchemistrystudent.com | Confirmation of -OH, C=O, and C-H groups. |

| X-ray Crystallography | 3D atomic structure of enzyme-substrate complexes. biologiachile.clnumberanalytics.com | Visualizing interactions with metabolizing enzymes. nih.gov |

Enzymatic Activity Assays and Kinetics

The study of omega-hydroxytetracosanoate synthesis is centered on characterizing the enzymes responsible for the ω-hydroxylation of very-long-chain fatty acids (VLCFAs). The primary enzyme identified for this role, particularly in the context of skin barrier formation, is Cytochrome P450 4F22 (CYP4F22). pnas.orgnih.gov Enzymatic activity assays and kinetic studies are fundamental to understanding its function, substrate specificity, and the impact of mutations. nih.govresearchgate.net

Enzyme assays are laboratory procedures designed to measure the rate of an enzymatic reaction, providing information on enzyme activity. sigmaaldrich.comamsbio.comabyntek.com For ω-hydroxylases like CYP4F22, these assays typically involve incubating the enzyme with its substrate (a fatty acid) and necessary cofactors, then quantifying the formation of the ω-hydroxy product. thermofisher.com

Assay Methodologies:

Cell-Based Assays: A common approach involves expressing the enzyme, such as CYP4F22, in a cellular system (e.g., human embryonic kidney cells, HEK293T). These cells are then incubated with the fatty acid substrate. The subsequent product, this compound, is extracted from the cells and culture medium and quantified. This method was used to demonstrate that ichthyosis-causing mutations in the CYP4F22 gene lead to reduced or abolished enzyme activity. researchgate.net

Recombinant Enzyme Assays: For more detailed kinetic analysis, the enzyme is produced using recombinant protein expression systems (e.g., E. coli or insect cells) and purified. nih.gov The purified enzyme is then used in a reaction mixture containing the fatty acid substrate, a source of electrons like NADPH-P450 reductase, and other components like cytochrome b₅, which can stimulate the reaction. acs.org

Product Detection: The resulting ω-hydroxylated fatty acids are typically analyzed using highly sensitive techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). biomolther.org This allows for precise identification and quantification of the product, distinguishing it from the substrate and other potential byproducts like (ω-1)-hydroxylated fatty acids. biomolther.org

Enzyme Kinetics: Enzyme kinetics involves studying the rate at which an enzyme works, providing insights into its catalytic mechanism, affinity for substrates, and maximum velocity. khanacademy.org Key parameters include the Michaelis constant (Kₘ) and the catalytic rate (kcat). libretexts.org

Substrate Specificity: Studies have shown that CYP4F22 is an ultra-long-chain fatty acid ω-hydroxylase. pnas.org While it acts on tetracosanoate (B1234217) (C24), it exhibits a preference for even longer fatty acid chains, specifically those with 28 or more carbons (≥C28). nih.gov Kinetic studies on related enzymes, like CYP4A1, have used a series of fatty acid analogs to probe the active site, suggesting it is an elongated, tubular shape. nih.gov

Kinetic Parameters: Detailed kinetic parameters for CYP4F22 with tetracosanoate are not extensively documented in the provided literature, but analyses of similar cytochrome P450 fatty acid hydroxylases provide a framework. For example, studies on human CYP4A11 with lauric acid (a model substrate) and Drosophila CYP6A8 with capric and lauric acids have determined Kₘ and kcat values, which describe the enzyme's affinity for the substrate and its turnover rate, respectively. acs.orgbiomolther.org Low Kₘ values suggest high affinity, while kcat represents the maximum number of substrate molecules converted to product per enzyme site per second. libretexts.org

Rate-Limiting Steps: For some P450 hydroxylases, kinetic isotope effect (KIE) experiments have been used to determine the rate-limiting steps of the reaction. acs.orgacs.org These studies help elucidate whether substrate binding, electron transfer, or the actual C-H bond breaking is the slowest step in the catalytic cycle. acs.org

The table below summarizes kinetic data for representative fatty acid hydroxylases, illustrating the types of parameters obtained from these studies.

| Enzyme | Substrate | Product | Kₘ (μM) | kcat (min⁻¹) | Reference |

|---|---|---|---|---|---|

| Drosophila CYP6A8 | Lauric Acid | (ω-1)-hydroxylauric acid | 10.1 ± 2.0 | 0.028 ± 0.002 | biomolther.org |

| Drosophila CYP6A8 | Lauric Acid | ω-hydroxylauric acid | 9.3 ± 2.8 | 0.009 ± 0.001 | biomolther.org |

| Drosophila CYP6A8 | Capric Acid | (ω-1)-hydroxycapric acid | 35.0 ± 7.5 | 0.097 ± 0.007 | biomolther.org |

| Drosophila CYP6A8 | Capric Acid | ω-hydroxycapric acid | 7.1 ± 1.6 | 0.042 ± 0.002 | biomolther.org |

| Human CYP4A11 | Lauric Acid | ω-hydroxylauric acid | 200 ± 50 | 38 ± 8 | nih.gov |

Molecular Biology Techniques for Gene and Protein Analysis

Molecular biology techniques are indispensable for identifying and characterizing the genes and proteins involved in this compound metabolism. neb.com These methods allow researchers to isolate, sequence, and manipulate the genetic material encoding enzymes like CYP4F22, and to study the resulting protein's structure, function, and cellular location. addgene.orgsynbio-tech.com

Gene Identification and Cloning:

Homology Searching: The gene encoding the ω-hydroxylase responsible for acylceramide synthesis, CYP4F22, was initially unidentified. pnas.org It was discovered by searching genome and transcriptome databases for sequences homologous to known fatty acid hydroxylases. nih.gov This bioinformatic approach is a common first step in identifying candidate genes for a specific biological function.

Molecular Cloning: Once a candidate gene is identified, molecular cloning is used to isolate and amplify the DNA sequence. neb.com This typically involves using the Polymerase Chain Reaction (PCR) to amplify the gene from a cDNA library (derived from mRNA of a relevant tissue, like skin). neb.com The amplified DNA fragment is then inserted into a plasmid vector. addgene.org This recombinant DNA can be replicated in large amounts in host organisms like E. coli and subsequently used for sequencing, expression studies, or mutagenesis. neb.com

Gene and Protein Expression Analysis:

Expression Profiling: Techniques like quantitative PCR (qPCR) and microarray analysis are used to determine the expression pattern of the gene in different tissues. For instance, studies have shown that CYP4F22 is highly expressed in the skin, consistent with its role in forming the skin's permeability barrier. nih.govnih.gov

Recombinant Protein Expression: To produce the enzyme for activity assays, the cloned gene is inserted into an expression vector, which is then introduced into a host system (e.g., bacteria, yeast, or insect cells). nih.gov This system transcribes and translates the gene to produce the recombinant protein, which can then be purified.

Subcellular Localization: To understand where in the cell the enzyme functions, the protein is often tagged with a fluorescent marker (e.g., Green Fluorescent Protein, GFP). By expressing this fusion protein in cells and observing them with a fluorescence microscope, researchers determined that CYP4F22 is a Type I membrane protein located in the endoplasmic reticulum. pnas.orgnih.gov

Functional Analysis through Mutagenesis:

Site-Directed Mutagenesis: This technique is used to introduce specific changes into the DNA sequence of a gene. It is a powerful tool for studying the relationship between gene mutations and protein function. nih.gov Researchers have used this method to recreate the specific mutations in the CYP4F22 gene found in patients with autosomal recessive congenital ichthyosis. researchgate.net By expressing these mutant proteins and testing their enzymatic activity, a direct link was established between the genetic defect, the loss of ω-hydroxylase activity, and the disease pathology. pnas.orgnih.gov

The following table summarizes key molecular biology techniques and their applications in the study of genes and proteins related to this compound synthesis.

| Technique | Application in Studying ω-Hydroxytetracosanoate Metabolism | Reference |

|---|---|---|

| Homology Searching & Bioinformatics | Identification of the candidate gene CYP4F22 as the fatty acid ω-hydroxylase required for acylceramide production. | pnas.orgnih.gov |

| Molecular Cloning (PCR, Ligation) | Isolation and amplification of the CYP4F22 gene for sequencing and creation of expression constructs. | neb.comaddgene.org |

| Recombinant Protein Expression | Production of CYP4F22 protein in cellular systems for functional assays and kinetic studies. | nih.govacs.org |

| Gene Expression Analysis (e.g., qPCR) | Determining the tissue-specific expression patterns of CYP4F22, showing high expression in the skin. | nih.gov |

| Site-Directed Mutagenesis | Creating specific disease-causing mutations in CYP4F22 to demonstrate their inactivating effect on enzyme function. | researchgate.netnih.gov |

| Fluorescence Microscopy | Determining the subcellular localization of the CYP4F22 protein to the endoplasmic reticulum. | pnas.org |

Synthetic Biology and Enzymatic Engineering

Enzymatic Synthesis of Omega-Hydroxytetracosanoate and its Derivatives

The enzymatic synthesis of this compound and related molecules primarily relies on the precise introduction of a hydroxyl group at the terminal (ω) position of a C24 fatty acid backbone. This is a challenging chemical transformation to achieve with high selectivity using conventional chemical methods, making biocatalysis an attractive approach.

The primary enzymes utilized for the ω-hydroxylation of fatty acids are cytochrome P450 monooxygenases. acs.org These enzymes are capable of inserting an oxygen atom from molecular oxygen into an unactivated C-H bond at the terminal methyl group of a fatty acid. researchgate.net Specifically, members of the CYP4 and CYP153 families of cytochrome P450s have been identified and engineered for their ω-hydroxylating activity on a range of fatty acid chain lengths. rsc.orgfrontiersin.org For the synthesis of this compound, a P450 monooxygenase with specificity for very-long-chain fatty acids would be required.

Esterification: The reaction of this compound with various alcohols to produce a range of ester derivatives. These esters can have altered physical properties, making them suitable for specific industrial applications. dss.go.th

Transesterification: The conversion of one ester of this compound to another, which can be useful for diversifying the range of derivatives. rsc.org

Lactonization: In some cases, intramolecular esterification of an ω-hydroxy fatty acid can lead to the formation of a macrolactone, a valuable class of compounds used in fragrances and as chemical intermediates. researchgate.net

A chemoenzymatic approach can also be employed, where a chemical reaction is coupled with an enzymatic one. For instance, lipases can be used to produce peracids, which then act as chemical oxidizing agents. rsc.org However, for the specific terminal hydroxylation to produce this compound, direct enzymatic hydroxylation by monooxygenases is the more targeted and efficient route.

Reaction Conditions: Key parameters that are typically optimized include:

Temperature: Enzymes have an optimal temperature at which they exhibit maximum activity. For instance, some cytochrome P450 enzymes have an optimal temperature of around 30°C. mdpi.com

pH: The pH of the reaction medium can significantly affect the enzyme's structure and activity. The optimal pH for many P450 monooxygenases is often around 7.0 to 7.5. dtu.dk

Substrate and Cofactor Concentration: The concentrations of the fatty acid substrate (tetracosanoic acid) and necessary cofactors (like NADPH for P450s) need to be optimized to ensure the reaction proceeds efficiently without causing substrate or product inhibition.

Solvent/Aqueous System: The choice of solvent or buffer system can influence enzyme stability and substrate solubility. mdpi.com

Enzyme Systems: Optimization of the enzyme system often involves:

Whole-Cell Biocatalysis: Using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express the desired monooxygenase. This approach can be more cost-effective as it avoids the need for enzyme purification and allows for in-situ cofactor regeneration.

Enzyme Immobilization: Attaching the enzyme to a solid support can improve its stability, allow for easier separation from the reaction mixture, and enable its reuse, thereby reducing costs.

The following table summarizes key parameters and their typical optimal ranges for the enzymatic hydroxylation of fatty acids, which would be applicable to the synthesis of this compound.

| Parameter | Typical Optimal Range/Condition | Rationale |

|---|---|---|

| Temperature | 25-40°C | Maximizes enzyme activity while maintaining stability. |

| pH | 7.0-8.0 | Maintains the enzyme's native conformation and catalytic function. |

| Buffer System | Phosphate, HEPES, or Tris-HCl | Provides a stable pH environment and can influence enzyme activity. mdpi.com |

| Cofactor | NADPH | Essential electron donor for cytochrome P450 monooxygenases. |

| Biocatalyst Form | Whole-cell or immobilized enzyme | Whole-cells for cofactor regeneration; immobilization for stability and reusability. |

Chemical Synthesis Routes for Reference Compounds and Mechanistic Probes

While enzymatic methods are preferred for sustainable production, chemical synthesis remains indispensable for producing reference standards of this compound and for creating specifically labeled compounds to be used as mechanistic probes in biological studies. These chemical routes often involve multiple steps and may lack the high regioselectivity of enzymatic reactions.

A common strategy for the synthesis of ω-hydroxy fatty acids involves the reduction of the corresponding dicarboxylic acid monoester. google.com For this compound, this would start from tetracosanedioic acid. The synthesis can be outlined as follows:

Monoesterification: Tetracosanedioic acid is first converted to its monoester, for example, a monomethyl ester. This protects one of the carboxylic acid groups.

Reduction: The unprotected carboxylic acid group of the monoester is then selectively reduced to a primary alcohol. This can be achieved using reducing agents like borohydrides or through catalytic hydrogenation. google.com

Hydrolysis: The ester group is then hydrolyzed to yield the free carboxylic acid, resulting in this compound.

Another approach could involve the functionalization of a terminal halogenated fatty acid. For instance, a 24-bromotetracosanoic acid could be subjected to nucleophilic substitution with a hydroxide (B78521) source to introduce the terminal hydroxyl group.

For the synthesis of mechanistic probes, such as isotopically labeled this compound, specific precursors containing isotopes like ¹³C or ²H would be incorporated at desired positions during the synthesis.

The following table provides a simplified comparison of enzymatic and chemical synthesis routes for this compound.

| Feature | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Specificity | High regioselectivity (ω-position) | Can lead to mixtures of isomers |

| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often require harsh conditions (high temperature, pressure, strong acids/bases) |

| Environmental Impact | Generally more environmentally friendly | Can generate hazardous waste |

| Application | Sustainable production | Synthesis of reference standards and mechanistic probes |

Rational Design of Biocatalysts for Tailored Fatty Acid Hydroxylation

Rational design is a powerful protein engineering strategy used to improve the properties of enzymes for specific applications. In the context of this compound synthesis, rational design aims to create biocatalysts with enhanced activity, specificity, and stability for the hydroxylation of very-long-chain fatty acids. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and its mechanism of action. asm.org

The primary targets for rational design are cytochrome P450 monooxygenases. Key strategies include:

Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions in the enzyme's active site. By altering the size, shape, and hydrophobicity of the active site, it is possible to improve the binding of long-chain fatty acids like tetracosanoic acid and to position the terminal methyl group for efficient hydroxylation. For example, mutating residues in the substrate-binding pocket can shift the regioselectivity of hydroxylation. frontiersin.org

Ancestral Sequence Reconstruction: This computational method involves resurrecting ancient versions of enzymes to identify variants with desirable properties, such as enhanced thermostability. These ancestral enzymes can then serve as robust templates for further engineering. rsc.org

The table below illustrates examples of how rational design can be applied to engineer P450 monooxygenases for improved fatty acid hydroxylation.

| Engineering Strategy | Targeted Property | Example of Modification | Expected Outcome |

|---|---|---|---|

| Site-Directed Mutagenesis | Regioselectivity | Modifying amino acids lining the substrate binding pocket. frontiersin.org | Increased specificity for ω-hydroxylation of tetracosanoic acid. |

| Site-Directed Mutagenesis | Activity/Substrate Affinity | Altering residues at the entrance of the substrate access channel. | Improved binding and turnover of very-long-chain fatty acids. |

| Ancestral Sequence Reconstruction | Thermostability | Identifying and synthesizing ancestral P450 variants. rsc.org | Creation of more robust biocatalysts for industrial applications. |

| Fusion Protein Construction | Catalytic Efficiency | Fusing a P450 heme domain to a reductase partner. nih.gov | Enhanced electron transfer and higher product yields. |

Through these synthetic biology and enzymatic engineering approaches, the production of this compound and its derivatives is becoming increasingly feasible and sustainable, paving the way for their broader application in various industries.

Future Research Directions and Unanswered Questions

Elucidating the Full Regulatory Networks of ω-Hydroxylation

The biosynthesis of omega-hydroxytetracosanoate is initiated by the ω-hydroxylation of its parent fatty acid, a reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov While the fundamental enzymatic step is known, the complete regulatory networks that control the expression and activity of these ω-hydroxylases remain largely uncharacterized. Future research will need to focus on identifying the transcription factors, signaling pathways, and metabolic cues that govern the spatial and temporal production of ω-hydroxy fatty acids. Understanding these networks is crucial, especially as ω-oxidation can serve as an alternative pathway when β-oxidation is compromised, such as in conditions of starvation or diabetes. researchgate.netsemanticscholar.orgjst.go.jp Investigating the cross-talk between ω-oxidation and other lipid metabolic pathways will be essential to fully comprehend its physiological role.

Key research questions include:

What are the primary signaling molecules and environmental triggers that induce or suppress the expression of fatty acid ω-hydroxylases?

How is the substrate specificity of different CYP450 isozymes regulated to act on very-long-chain fatty acids like tetracosanoic acid? nih.gov

What is the interplay between the ω-oxidation pathway and other major metabolic routes like β-oxidation and gluconeogenesis? researchgate.netsemanticscholar.org

Exploring Broader Biological Significance in Diverse Organisms and Ecosystems

The known functions of ω-hydroxy fatty acids are diverse, ranging from structural components to signaling molecules. In higher plants, they are essential building blocks of the biopolyesters cutin and suberin, which form protective barriers against environmental stress. researchgate.netnih.govresearchgate.net In mammals, they are critical for the epidermal water barrier, and in insects, they serve as precursors for pheromones. semanticscholar.orgjst.go.jpnih.gov However, the full extent of their biological significance across the vast diversity of organisms and ecosystems is far from understood.

Future explorations should aim to identify and characterize the roles of this compound and similar lipids in a wider range of species, including microorganisms, marine life, and various terrestrial animals. Investigating their function in different ecological contexts, such as symbiotic relationships or host-pathogen interactions, could reveal novel biological activities. researchgate.netresearchgate.net For instance, the ability of some microbes to assimilate ω-hydroxy fatty acids suggests a role in plant-microbe symbiosis. researchgate.netresearchgate.net

| Organism/System | Known/Potential Role of ω-Hydroxy Fatty Acids |

| Higher Plants | Major components of cutin and suberin, providing a permeability barrier. nih.govresearchgate.net |

| Mammals | Formation of hydroxyceramides in the epidermis for skin barrier function. jst.go.jpnih.gov |

| Insects | Precursors for the production of pheromones (e.g., in honeybees). semanticscholar.orgnih.gov |

| Microorganisms | Potential carbon source in symbiotic interactions with plants. researchgate.netresearchgate.net |

| Laboratory Animals | Linked to energy metabolism under specific conditions. semanticscholar.orgjst.go.jpnih.gov |

Advancements in High-Throughput Analytical Methodologies for Complex Lipidomes

The comprehensive analysis of lipids, or lipidomics, is challenging due to the immense structural diversity and wide concentration range of lipid species in biological samples. mdpi.com While recent advances in mass spectrometry (MS) coupled with liquid chromatography (LC) have greatly enhanced the ability to analyze complex lipidomes, significant hurdles remain for high-throughput analysis. nih.govresearchgate.net The development of more rapid, sensitive, and automated analytical platforms is a critical direction for future research.

Innovations are needed to improve the identification and quantification of low-abundance species like this compound and its various derivatives from complex biological matrices. mdpi.com This includes the development of novel separation techniques, more sensitive MS detection methods, and advanced bioinformatics tools for automated data processing and analysis. nih.govresearchgate.netnih.gov Such advancements will enable large-scale lipidomics studies to uncover subtle changes in ω-hydroxy fatty acid profiles associated with different physiological states or diseases. mdpi.comnih.gov

| Analytical Challenge | Future Direction/Advancement |

| Low Abundance | Increased sensitivity of mass spectrometry; development of targeted enrichment strategies. nih.govmdpi.com |

| Isomeric Complexity | Advanced separation techniques (e.g., multi-dimensional chromatography); ion mobility-mass spectrometry. mdpi.com |

| High-Throughput Demand | Automation of sample preparation and data analysis; faster LC-MS methods. nih.govresearchgate.netnih.gov |

| Data Analysis | Development of sophisticated software and algorithms for automated lipid identification and network analysis. nih.govresearchgate.net |

Development of Novel Biocatalysts for Industrial Applications and Chemical Synthesis

The selective hydroxylation of the terminal (ω) carbon of a long fatty acid chain is a chemically challenging reaction. nih.govrsc.org Biocatalysts, particularly engineered cytochrome P450 monooxygenases, offer a promising green alternative for the synthesis of ω-hydroxy fatty acids. nih.govnih.gov Future research in this area will focus on discovering and engineering more robust and efficient enzymes for industrial-scale production.

Key goals include improving the catalytic efficiency, stability, and substrate specificity of these biocatalysts through techniques like directed evolution and rational protein design. nih.govnih.gov Developing whole-cell biocatalytic systems that can convert renewable feedstocks directly into this compound and other valuable ω-hydroxy fatty acids is another important avenue. nih.govgoogle.com These advancements could pave the way for the sustainable production of biopolyesters, lubricants, and other high-value chemicals.

Understanding the Role of this compound in Inter-organismal Interactions

Emerging evidence suggests that ω-hydroxy fatty acids may play significant roles in how different organisms interact with each other. The involvement of these compounds in the formation of insect pheromones is a classic example of chemical communication. researchgate.netnih.gov Furthermore, the presence of ω-hydroxy fatty acids in the protective cuticles of plants influences interactions with microbes, both pathogenic and symbiotic. researchgate.net

Future research should focus on deciphering the specific roles of this compound as a signaling molecule in these interactions. This involves identifying the receptors that perceive these lipid signals and the downstream pathways they activate. Unraveling these communication networks could have significant implications for agriculture, for example, by enabling the development of new strategies to enhance plant defenses or promote beneficial microbial colonization. The study of these lipids in complex ecosystems will likely reveal a rich and previously unappreciated landscape of inter-organismal chemical signaling.

Q & A

Q. What are the optimal analytical methods for quantifying omega-hydroxytetracosanoate in biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with derivatization to enhance volatility. Validate methods by assessing limits of detection (LOD), linearity, and recovery rates using spiked biological matrices. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . Processed data should be tabulated to highlight precision, with raw data relegated to appendices to maintain clarity .

Q. How can researchers synthesize this compound with high purity for experimental use?

Methodological Answer: Employ Fischer esterification or Grignard reactions to synthesize the compound, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) . Document solvent ratios, retention factors, and spectral peaks to ensure reproducibility .

Q. What spectroscopic techniques are essential to confirm the structural integrity of this compound?

Methodological Answer: Combine Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl and carboxylate functional groups, NMR for carbon-chain confirmation, and high-resolution MS (HR-MS) for molecular weight validation. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in reported enzymatic activity data involving this compound be resolved?

Methodological Answer: Conduct dose-response meta-analysis to reconcile discrepancies, focusing on variables like enzyme source (e.g., recombinant vs. native), substrate concentration, and assay pH/temperature. Use sensitivity analysis to identify outlier studies and validate findings via kinetic assays (e.g., Michaelis-Menten parameters) .

Q. What experimental strategies elucidate the role of this compound in lipid metabolism pathways?

Methodological Answer: Apply isotopic labeling (e.g., ¹⁴C-tracers) in in vitro hepatocyte models to track metabolite flux. Pair with gene knockout models (e.g., CYP4A11-deficient mice) to assess compensatory pathways. Use lipidomics platforms (LC-MS/MS) to quantify downstream products and construct metabolic networks .

Q. How should a study investigating this compound’s interaction with cytochrome P450 enzymes be designed?